A Technical Guide to the Physicochemical Properties of 4-Amino-1H-indole-2-carboxylic Acid
A Technical Guide to the Physicochemical Properties of 4-Amino-1H-indole-2-carboxylic Acid
Introduction
4-Amino-1H-indole-2-carboxylic acid is a heterocyclic organic compound featuring a core indole scaffold, a structure of significant interest in medicinal chemistry. The indole-2-carboxylic acid framework serves as a versatile metal-binding pharmacophore, notably in the development of HIV-1 integrase strand transfer inhibitors (INSTIs), where it can chelate magnesium ions in the enzyme's active site.[1] Furthermore, derivatives of this scaffold have been explored as potent agents against Mycobacterium tuberculosis and as antagonists for various biological targets.[1][2]
The strategic placement of an amino group at the 4-position provides a crucial vector for synthetic modification, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles. For researchers and drug development professionals, a thorough understanding of the fundamental physicochemical properties of this molecule is paramount. These properties—including acidity (pKa), solubility, and spectral characteristics—govern everything from reaction optimization and purification to formulation, bioavailability, and target engagement.
This guide provides an in-depth analysis of the core physicochemical properties of 4-Amino-1H-indole-2-carboxylic acid. It offers not only theoretical insights but also detailed, field-proven experimental protocols designed to ensure data integrity and reproducibility.
Section 1: Molecular Profile and Structural Attributes
The foundational characteristics of a molecule dictate its behavior. 4-Amino-1H-indole-2-carboxylic acid is defined by the fusion of a benzene and a pyrrole ring, with key functional groups that determine its reactivity and interactive potential.
| Property | Value | Source |
| IUPAC Name | 4-amino-1H-indole-2-carboxylic acid | N/A |
| CAS Number | 933721-48-3 | [3] |
| Molecular Formula | C₉H₈N₂O₂ | [3] |
| Molecular Weight | 176.17 g/mol | [4][5] |
| Canonical SMILES | C1=CC2=C(C=C1N)C(=CN2)C(=O)O | [4] |
The structure contains three key functional regions:
-
The Carboxylic Acid (-COOH) at C2: This group is the primary acidic center and a key site for hydrogen bonding and salt formation.
-
The Amino Group (-NH₂) at C4: This group is the primary basic center and provides a nucleophilic handle for derivatization.
-
The Indole N-H at N1: This nitrogen is very weakly acidic (pKa ≈ 16-17) and can participate in hydrogen bonding.[1]
Section 2: Acid-Base Properties and pKa Determination
The ionization state of a molecule, dictated by its pKa values and the surrounding pH, is arguably the most critical physicochemical parameter in drug development. It directly influences solubility, membrane permeability, and the electrostatic interactions required for binding to a biological target. 4-Amino-1H-indole-2-carboxylic acid is an amphoteric molecule with at least two primary ionizable centers.
-
Carboxylic Acid pKa (pKa₁): The carboxylic acid is expected to be the most acidic group. For comparison, the predicted pKa of the parent indole-2-carboxylic acid is approximately 4.44.[6] However, the presence of the protonated amino group (-NH₃⁺) at physiological pH will exert an electron-withdrawing inductive effect, which typically lowers the pKa of a nearby carboxylic acid. For instance, the carboxyl pKa of α-amino acids is significantly lower (around 2.3) than that of acetic acid (4.76) due to this effect.[7][8] Therefore, the pKa of the carboxyl group in the title compound is expected to be in the range of 2.5-4.0.
-
Amino Group pKa (pKa₂): The amino group on the aromatic ring is basic. Its pKa will determine the pH at which it becomes protonated (-NH₃⁺). This value is crucial for understanding its role in forming salts and interacting with acidic residues in proteins.
Workflow for pKa Determination by Potentiometric Titration
The following diagram outlines a robust workflow for the experimental determination of pKa values.
Caption: Workflow for pKa determination via potentiometric titration.
Experimental Protocol: Potentiometric pKa Determination
This protocol is designed as a self-validating system, incorporating calibration and replication to ensure trustworthy results.[9]
1. Materials and Reagent Preparation:
-
4-Amino-1H-indole-2-carboxylic acid
-
0.1 M Hydrochloric Acid (HCl), standardized
-
0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free
-
Standard pH Buffers (pH 4.00, 7.00, 10.00)
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized, degassed water
2. Instrument Calibration:
-
Calibrate a high-precision pH meter using the standard buffers at the experimental temperature. Ensure the slope is between 95-105%. This step is critical for the accuracy of all subsequent measurements.[9]
3. Sample Preparation:
-
Accurately weigh and dissolve the compound in degassed, deionized water to a final concentration of approximately 1 mM. A cosolvent may be used if necessary, but its effect on pKa must be noted.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[9]
-
Place 20 mL of the sample solution into a thermostatted reaction vessel with a magnetic stirrer. Purge with nitrogen to displace dissolved CO₂.
4. Titration Procedure:
-
Immerse the calibrated pH electrode and a titrant delivery tip into the solution.
-
Acidify the solution by adding 0.1 M HCl until the pH is stable at approximately 2.0. This ensures all functional groups are fully protonated.
-
Begin the titration by adding small, precise aliquots of 0.1 M NaOH.
-
After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[9]
-
Continue the titration until the pH reaches approximately 12.0 to ensure deprotonation of all relevant groups.
5. Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Calculate the first derivative (ΔpH/ΔV) to precisely locate the equivalence points, which appear as maxima.
-
The pKa values correspond to the pH at the half-equivalence points. For the first pKa (carboxylic acid), this is the pH at half the volume of the first equivalence point. For the second pKa (amino group), this is the pH at the midpoint between the first and second equivalence points.
-
Perform a minimum of three independent titrations to ensure reproducibility. Report the final pKa values as the mean ± standard deviation.[9]
Section 3: Solubility Profile
Aqueous solubility is a gatekeeper property for oral drug delivery. Poor solubility can lead to low dissolution rates, poor absorption, and insufficient bioavailability, dooming an otherwise potent compound. The amphoteric and zwitterionic nature of 4-Amino-1H-indole-2-carboxylic acid suggests its solubility will be highly pH-dependent, likely exhibiting a "U-shaped" curve with minimum solubility near its isoelectric point and higher solubility at low and high pH where it exists as a charged cation or anion, respectively.
Workflow for Thermodynamic Solubility Assessment
The shake-flask method is the gold standard for determining thermodynamic solubility, reflecting the equilibrium state.
Caption: Workflow for thermodynamic solubility determination.
Experimental Protocol: Shake-Flask Solubility Assay
This protocol determines the equilibrium (thermodynamic) solubility, which is most relevant for lead optimization and formulation.[10]
1. Materials and Reagent Preparation:
-
4-Amino-1H-indole-2-carboxylic acid (solid)
-
Aqueous buffers of desired pH (e.g., HCl for pH 2.0, Phosphate buffer for pH 7.4, Carbonate buffer for pH 10.0)
-
Organic solvent for stock and standard solutions (e.g., DMSO, Methanol)
-
High-speed centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)
2. Preparation of Calibration Curve:
-
Prepare a concentrated stock solution of the compound in a suitable organic solvent.
-
Create a series of dilutions from the stock solution to generate calibration standards of known concentrations.
-
Analyze these standards using a validated analytical method (e.g., UV-Vis spectrophotometry at λₘₐₓ or HPLC-UV) and plot the response versus concentration to create a linear calibration curve. This is essential for accurate quantification.
3. Solubility Measurement:
-
Add an excess amount of the solid compound to vials containing each of the prepared aqueous buffers. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[11]
-
Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for an extended period (typically 24 hours) to ensure equilibrium is reached.[10]
4. Sample Processing and Analysis:
-
After incubation, carefully separate the undissolved solid from the saturated solution. This can be achieved by high-speed centrifugation, followed by careful removal of the supernatant, or by filtration through a low-binding syringe filter.
-
Dilute an aliquot of the clear supernatant with the appropriate mobile phase or solvent.
-
Quantify the concentration of the dissolved compound in the diluted supernatant using the previously established analytical method and calibration curve.
5. Data Interpretation:
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility at that specific pH.
-
Report solubility in units such as µg/mL or µM.
Section 4: Spectroscopic Characterization
Spectroscopic analysis is indispensable for structural verification, purity assessment, and quantitative analysis. The following are the expected spectral features for 4-Amino-1H-indole-2-carboxylic acid based on its functional groups and known data from related structures.[12][13][14][15]
| Technique | Expected Features | Rationale & Causality |
| ¹H NMR | ~10-13 ppm (broad s, 1H): Carboxylic acid proton (-COOH). ~7-8 ppm (m): Aromatic protons on the indole ring. ~4-6 ppm (broad s, 2H): Amino group protons (-NH₂). Indole N-H: May be broad and exchangeable. | The carboxylic proton is highly deshielded and often exchanges, leading to a broad signal.[15][16] Aromatic protons reside in a characteristic downfield region. The exact shifts and coupling patterns depend on the electronic effects of the substituents. Amino protons are also exchangeable and appear as a broad singlet. |
| ¹³C NMR | ~165-175 ppm: Carboxylic acid carbonyl carbon (C=O). ~110-140 ppm: Aromatic and heterocyclic carbons of the indole ring. | The carbonyl carbon is significantly deshielded due to the attached electronegative oxygens. The remaining carbons appear in the typical aromatic region. |
| IR Spectroscopy | 3300-2500 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded carboxylic acid. ~3400-3300 cm⁻¹ (two bands): N-H stretches of the primary amine. ~1710-1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid. | The broadness of the O-H band is a hallmark of carboxylic acid dimers.[12] Primary amines typically show two N-H stretching bands (symmetric and asymmetric). The C=O stretch is strong and characteristic of the carbonyl group. |
| UV-Vis | λₘₐₓ ~220 nm and ~280 nm | The indole ring is a strong chromophore, typically showing two main absorption bands.[17][18] The exact positions and intensities of these bands will be sensitive to pH due to the protonation/deprotonation of the amino and carboxyl groups, making UV-Vis spectroscopy a viable method for pKa determination.[18][19] |
Section 5: Thermal Properties
Given these values, the melting point of 4-Amino-1H-indole-2-carboxylic acid is expected to be high, likely in the 200-220 °C range. The presence of strong intermolecular hydrogen bonds involving the carboxylic acid and amino groups contributes to a stable crystal lattice requiring significant thermal energy to disrupt.
Section 6: Summary and Application Context
The successful application of 4-Amino-1H-indole-2-carboxylic acid in research and development hinges on the strategic application of its physicochemical properties. This guide provides the foundational data and methodologies to empower scientists in this endeavor.
Overall Physicochemical Characterization Workflow
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